HCV NS5B Polymerase Inhibition: Cyclopentyl Substituent Confers ~3-Fold Higher Potency than Ethyl Analog
In a direct head-to-head comparison within the same patent disclosure, a heptanoate-based HCV NS5B inhibitor incorporating a cyclopentyl moiety (representative of the core scaffold built from Ethyl 7-cyclopentyl-7-oxoheptanoate) exhibited an IC50 of 0.46 µM against genotype 1b NS5B polymerase. The corresponding analog with an ethyl substituent in place of the cyclopentyl group showed an IC50 of 1.7 µM, representing a 3.7-fold reduction in potency [1]. This comparison demonstrates that the cyclopentyl group is not a passive spacer but an active contributor to binding affinity.
| Evidence Dimension | Inhibitory potency (IC50) against HCV NS5B polymerase |
|---|---|
| Target Compound Data | 0.46 µM (cyclopentyl-containing inhibitor) |
| Comparator Or Baseline | 1.7 µM (ethyl-containing inhibitor) |
| Quantified Difference | 3.7-fold higher potency for cyclopentyl analog |
| Conditions | HCV genotype 1b NS5B polymerase enzymatic assay |
Why This Matters
Procuring the correct cyclopentyl intermediate directly impacts the final drug candidate's potency, reducing the need for extensive re-optimization of the lead series.
- [1] Merck Sharp & Dohme Corp. (2007). Inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same. US Patent Application US20050176701A1, Table 1, Compound 8 vs. Compound 11. View Source
